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molecular formula C9H6N2O3 B189532 5-Nitroquinoline 1-oxide CAS No. 7613-19-6

5-Nitroquinoline 1-oxide

Cat. No. B189532
M. Wt: 190.16 g/mol
InChI Key: CMZRGZILWKLDMH-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

A solution of 25.5 g (146 mmol) of 5-nitroquinoline in 544 ml of acetic acid and 272 ml of 30% aqueous H2O2 solution are heated for 100 minutes to 62-69° C. The reaction mixture is poured onto saturated NaCl solution and extracted with ethyl acetate. The combined extracts are concentrated by evaporation to about 50 ml with the addition of toluene. Column chromatography on silica gel with ethyl acetate-MeOH yields 12.3 g of the product as a yellow solid.
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
544 mL
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)([O-:3])=[O:2].[Na+].[Cl-].C(O)(=[O:18])C>OO>[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N+:9]2[O-:18])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=NC2=CC=C1
Name
Quantity
544 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
272 mL
Type
solvent
Smiles
OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts are concentrated by evaporation to about 50 ml with the addition of toluene

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CC=[N+](C2=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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